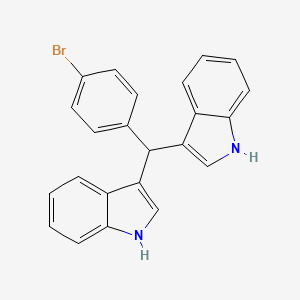

3,3'-((4-Bromophenyl)methylene)bis(1H-indole)

説明

特性

IUPAC Name |

3-[(4-bromophenyl)-(1H-indol-3-yl)methyl]-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17BrN2/c24-16-11-9-15(10-12-16)23(19-13-25-21-7-3-1-5-17(19)21)20-14-26-22-8-4-2-6-18(20)22/h1-14,23,25-26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGCBPXXSGYHFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(C3=CC=C(C=C3)Br)C4=CNC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-((4-Bromophenyl)methylene)bis(1H-indole) typically involves the condensation of indole with an aromatic aldehyde, in this case, 4-bromobenzaldehyde. The reaction is often catalyzed by acids such as hydrochloric acid or sulfuric acid. A green synthesis approach involves using deep eutectic solvents and electrochemical methods, which offer mild reaction conditions and high yields .

Industrial Production Methods: Industrial production methods for bis(indolyl)methane derivatives often utilize metal catalysts to improve yield and reduce reaction times. Catalysts such as RuCl3, NiI2, and hydrated ferric sulfate have been reported to be effective .

化学反応の分析

Types of Reactions:

Oxidation: Bis(indolyl)methane derivatives can undergo oxidation reactions, often resulting in the formation of quinonoid structures.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Electrophilic substitution reactions are common, especially at the indole nitrogen or the aromatic ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products:

Oxidation: Quinonoid bis(indolyl)methanes.

Reduction: Dihydro bis(indolyl)methanes.

Substitution: Halogenated bis(indolyl)methanes.

科学的研究の応用

Chemistry: Bis(indolyl)methane derivatives are used as building blocks in organic synthesis and as ligands in coordination chemistry .

Biology: These compounds exhibit significant biological activities, including anticancer, antibacterial, antifungal, and antioxidant properties .

Medicine: In medicinal chemistry, bis(indolyl)methane derivatives are explored for their potential as therapeutic agents against various diseases, including cancer and microbial infections .

Industry: In the industrial sector, these compounds are used in the development of dyes, pigments, and as intermediates in the synthesis of other complex molecules .

作用機序

The biological activity of 3,3’-((4-Bromophenyl)methylene)bis(1H-indole) is primarily attributed to its ability to interact with various molecular targets. The indole moiety can bind to multiple receptors, enzymes, and DNA, influencing cellular pathways and processes. For instance, it can inhibit enzymes like human carboxylesterase 2, which plays a role in drug metabolism .

類似化合物との比較

Comparison with Similar Compounds

Bis(indolyl)methanes (BIMs) are structurally diverse, with properties modulated by substituents on the central aryl group. Below is a comparative analysis of 3,3'-((4-Bromophenyl)methylene)bis(1H-indole) and its analogs:

Table 1: Physical and Spectral Properties of BIM Derivatives

*N/R: Not reported in provided evidence.

Key Observations :

Substituent Effects on Melting Point (Mp) :

- Electron-withdrawing groups (e.g., nitro, bromo) generally reduce symmetry and weaken intermolecular forces, leading to lower mps (e.g., 75–76°C for 4-chloro vs. 210–211°C for 4-hydroxy). The hydroxyl group enhances hydrogen bonding, significantly increasing mp .

- Steric bulk, as in triphenylethylene-substituted BIMs (e.g., 36c in ), raises mps to 213.8–214.8°C due to rigid packing .

Spectral Variations :

- The methylene proton (CH) in ¹H NMR shifts depending on substituent electronic effects. Para-substituted bromine (δ 5.86) and chlorine (δ 5.87) show similar shifts, while ortho-bromine causes a downfield shift to δ 6.27 due to anisotropic effects .

- IR spectra consistently show NH stretches near 3400 cm⁻¹, but hydroxylated derivatives exhibit additional peaks at 3350 cm⁻¹ .

Synthetic Efficiency :

- Green methods (e.g., electrochemical synthesis) achieve high yields (89%) compared to conventional routes (57–83% in ). Catalyst-free and enzyme-mediated methods are emerging as sustainable alternatives .

生物活性

Overview

3,3'-((4-Bromophenyl)methylene)bis(1H-indole), with CAS Number 540729-21-3, is a compound belonging to the bis(indolyl)methane family. This class of compounds is known for its diverse biological activities due to the presence of two indole units connected via a methylene bridge to a substituted aromatic ring. The indole moiety is significant in natural products and pharmaceuticals, exhibiting various bioactivities including antimicrobial, anticancer, and anti-inflammatory effects.

The biological activity of 3,3'-((4-Bromophenyl)methylene)bis(1H-indole) is primarily attributed to its ability to interact with multiple molecular targets. The compound can bind to various receptors, enzymes, and DNA, influencing cellular pathways. Notably, it has shown potential in inhibiting enzymes such as human carboxylesterase 2, which is involved in drug metabolism.

Antimicrobial Activity

Research indicates that derivatives of bis(indolyl)methanes exhibit significant antimicrobial properties. For instance, studies have reported minimum inhibitory concentration (MIC) values for related compounds ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 3,3'-((4-Bromophenyl)methylene)bis(1H-indole) | TBD | TBD |

| Other derivatives | 0.22 - 0.25 | Staphylococcus aureus, Staphylococcus epidermidis |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For example, it has been shown to reduce the growth of cancer cell lines such as HOP-92 (lung), A498 (renal), and MDAMB-231 (breast) through mechanisms that may involve apoptosis induction and cell cycle arrest .

Case Study:

In a study conducted by Maciejewska et al., bis(indolyl)methanes were tested against several cancer cell lines, demonstrating significant cytotoxic effects. The results indicated that the presence of the bromophenyl group enhances the compound's reactivity towards carbon electrophiles, leading to improved biological activity .

Comparative Analysis

The unique electronic and steric properties imparted by the 4-bromophenyl group distinguish 3,3'-((4-Bromophenyl)methylene)bis(1H-indole) from other similar compounds. For instance:

| Compound | Substituent | Notable Activity |

|---|---|---|

| 3,3'-((4-Bromophenyl)methylene)bis(1H-indole) | 4-bromophenyl | Enhanced reactivity |

| 3,3'-((4-Methoxyphenyl)methylene)bis(1H-indole) | 4-methoxyphenyl | Moderate activity |

| 3,3'-((4-Chlorophenyl)methylene)bis(1H-indole) | 4-chlorophenyl | Lower activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。